molecular formula C9H6ClN3O B11792117 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11792117
M. Wt: 207.61 g/mol
InChI Key: CLTPQDAAZRPMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-chloropyrimidine with a pyrrole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chloropyrimidin-4-yl)-1H-indole-2-carbaldehyde
  • 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-methanol
  • 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid

Uniqueness: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and for use in various research applications .

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h1-6H

InChI Key

CLTPQDAAZRPMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC(=NC=C2)Cl

Origin of Product

United States

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